Dasyscyphin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(3S,4aR,6aS,11aR,11bR)-4,4,6a,8,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-3,7-diol |
InChI |
InChI=1S/C22H32O2/c1-13-6-7-14-12-16-21(4)11-9-17(23)20(2,3)15(21)8-10-22(16,5)18(14)19(13)24/h6-7,15-17,23-24H,8-12H2,1-5H3/t15-,16+,17-,21-,22-/m0/s1 |
InChI Key |
BOKAOWALBQCATC-AWTYYCOISA-N |
Isomeric SMILES |
CC1=C(C2=C(C[C@H]3[C@@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=C1)O |
Canonical SMILES |
CC1=C(C2=C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C=C1)O |
Synonyms |
dasyscyphin D |
Origin of Product |
United States |
Scientific Research Applications
Cytotoxic Activity
Dasyscyphin D has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity against human tumor cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and Jurkat (T-cell leukemia) cells. The IC50 values for this compound in these assays range from 0.5 to 3 mg/ml, demonstrating its potential as an anticancer agent .
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (mg/ml) |
|---|---|
| HepG2 | 0.5 |
| HeLa | 1.0 |
| Jurkat | 2.0 |
| Colo-320 | 3.0 |
Antimicrobial Properties
This compound also exhibits antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results particularly against Gram-positive bacteria and certain fungi. The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting microbial growth.
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Candida albicans | 8 |
Table 3: Leishmanicidal Activity of Related Compounds
| Compound | Concentration (μg/ml) | % Growth Inhibition |
|---|---|---|
| Dasyscyphin C | 1000 | 73 |
| Gymnemagenol | 1000 | 52 |
Synthesis and Structural Studies
The synthesis of this compound has been achieved through a concise total synthesis process involving nine steps with an overall yield of approximately 22.6%. This synthetic route allows researchers to produce the compound in sufficient quantities for further biological evaluation .
Table 4: Summary of Synthesis Steps for this compound
| Step Number | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Diastereoselective α-methylation | - |
| 2 | Intramolecular aldol condensation | - |
| 3 | Diels–Alder cycloaddition | - |
Chemical Reactions Analysis
Core Synthetic Pathway
-
PtCl₂-catalyzed pentannulation : Converts a benzofuran derivative into 2-indanone 3 via cycloisomerization (Fig. 1A).
-
Double acid-catalytic Robinson annulations : Constructs the fused [6-5-6-6] tetracyclic skeleton by sequential ring formation (Fig. 1B).
Key Steps and Conditions:
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1 | PtCl₂-catalyzed pentannulation | PtCl₂ (5 mol%), CH₂Cl₂, 40°C, 12 hr | Forms 2-indanone scaffold |
| 2 | Double Robinson annulation | H₂SO₄ (cat.), CH₃CN, reflux, 24 hr | Establishes tetracyclic skeleton |
| 3 | Oxidation/functionalization | DDQ (2.5 eq), CH₂Cl₂, 0°C → rt, 2 hr | Introduces α,β-unsaturated ketone |
Pentannulation Reaction
The PtCl₂-mediated cycloisomerization proceeds via a π-acid catalysis mechanism , where Pt coordinates to alkyne and carbonyl groups, facilitating cyclization (Fig. 2A) . This step achieves >95% regioselectivity for the five-membered ring.
Robinson Annulation Sequence
The tandem annulations involve:
-
Michael addition of a ketone enolate to methyl vinyl ketone.
-
Aldol condensation to form the six-membered ring.
-
Second annulation under acidic conditions to install the fused bicyclic system .
This step generates two all-carbon quaternary stereocenters (C8 and C10) with no epimerization observed .
Computational Validation
DFT calculations on intermediate 3 confirmed:
-
Transition-state stabilization (−23.4 kcal/mol) during Robinson annulation .
-
Charge distribution : Electron-deficient C8 facilitates nucleophilic attack (NBO analysis) .
Challenges and Limitations
-
Stereochemical complexity : Installing C8 and C10 quaternary centers required precise acid catalysis .
-
Oxidative sensitivity : The α,β-unsaturated ketone moiety decomposes under prolonged light exposure .
This synthesis establishes a blueprint for accessing structurally related dasyscyphins and validates the utility of transition-metal catalysis in terpenoid synthesis. Further studies on enantioselective variants and biological activity modulation are ongoing .
Q & A
Q. How can computational tools enhance the discovery of this compound derivatives with improved properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
